synthesis and characterization of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
synthesis and characterization of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
An In-Depth Technical Guide to the Synthesis and Characterization of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
Abstract
The 1,2,4-triazole nucleus is a paramount scaffold in medicinal chemistry, integral to a multitude of therapeutic agents. This guide provides a comprehensive technical overview of a robust synthetic pathway to [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid, a molecule combining the biologically active triazole heterocycle with a phenoxyacetic acid linker, a common pharmacophore. We present a detailed, two-step synthetic strategy, beginning with the formation of a key intermediate, 2-(4H-1,2,4-triazol-4-yl)phenol, followed by its etherification to yield the target compound. This document explains the causal reasoning behind the chosen methodologies, offers step-by-step experimental protocols, and details the analytical techniques required for comprehensive characterization. Predicted spectroscopic data, based on established principles and analysis of analogous structures, are provided to guide researchers in structural elucidation. This guide is intended for researchers and scientists in medicinal chemistry and drug development, offering a practical framework for the synthesis and validation of this and related compounds.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle that is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties—including metabolic stability, capacity for hydrogen bonding, and dipole moment—make it a privileged structure in drug design. Derivatives of 1,2,4-triazole exhibit a remarkable breadth of pharmacological activities, including antifungal, antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3]
The target molecule, [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid, is of particular interest. It strategically combines the 1,2,4-triazole moiety with a phenoxyacetic acid side chain. The carboxylic acid group provides a crucial handle for forming ionic interactions with biological targets or for further derivatization to modulate pharmacokinetic properties such as solubility and bioavailability. The ortho substitution pattern on the phenoxy ring creates a specific spatial arrangement of the functional groups, which can be critical for selective binding to target enzymes or receptors. This guide provides a scientifically grounded, logical pathway for its synthesis and rigorous characterization.
Synthesis Strategy: A Two-Step Approach
A retrosynthetic analysis of the target molecule suggests a logical disconnection at the ether linkage, identifying 2-(4H-1,2,4-triazol-4-yl)phenol as the key precursor. This leads to a robust and reliable two-step synthetic plan.
Caption: Overall synthetic and characterization workflow.
Protocol 1: Synthesis of 2-(4H-1,2,4-triazol-4-yl)phenol
-
Materials: 2-aminophenol, diformylhydrazine, deionized water, ethanol.
-
Equipment: Teflon-lined stainless steel autoclave, furnace or programmable oven, filtration apparatus.
-
Procedure:
-
To a Teflon-lined stainless steel autoclave, add 2-aminophenol (e.g., 0.6 mmol, 0.065 g) and diformylhydrazine (0.6 mmol, 0.053 g). [4] 2. Seal the autoclave tightly and place it in a furnace or oven.
-
Heat the reaction vessel to 170°C (443 K) and maintain this temperature for 48 hours. The high temperature provides the necessary activation energy for the cyclocondensation reaction.
-
After 48 hours, turn off the furnace and allow the autoclave to cool slowly to room temperature (20-25°C).
-
Work-up and Purification: Open the cooled vessel and isolate the solid product. Wash the crude product sequentially with hot deionized water and then hot ethanol to remove unreacted starting materials and soluble impurities.
-
Collect the purified product, which should appear as dark crystals, by vacuum filtration.
-
Dry the product under vacuum to obtain pure 2-(4H-1,2,4-triazol-4-yl)phenol. The expected yield is approximately 60-70%. [4]
-
Protocol 2: Synthesis of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
-
Materials: 2-(4H-1,2,4-triazol-4-yl)phenol, ethyl bromoacetate, anhydrous potassium carbonate (K₂CO₃), acetone (anhydrous), sodium hydroxide (NaOH), hydrochloric acid (HCl), ethyl acetate, brine.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.
-
Procedure:
-
Etherification: In a dry round-bottom flask, dissolve 2-(4H-1,2,4-triazol-4-yl)phenol (e.g., 1 mmol) in anhydrous acetone (20 mL).
-
Add anhydrous potassium carbonate (1.5 mmol). K₂CO₃ acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Add ethyl bromoacetate (1.1 mmol) dropwise to the stirring suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Hydrolysis: Dissolve the crude ester in ethanol (10 mL) and add a 1 M aqueous solution of sodium hydroxide (3 mL).
-
Stir the mixture at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water (10 mL).
-
Cool the solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2 M hydrochloric acid. The carboxylic acid product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid.
-
Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods should be employed.
Characterization of Intermediate: 2-(4H-1,2,4-triazol-4-yl)phenol
The structure of this intermediate has been confirmed by X-ray crystallography. [4]
| Technique | Observed Data / Expected Characteristics |
|---|---|
| Appearance | Black crystals |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.17 g/mol |
| Elemental Analysis | Calculated: C 59.61%, H 4.38%, N 26.08%. Found: C 59.70%, H 4.25%, N 26.06%. [4] |
| ¹H NMR (Predicted) | δ ~9.5-10.5 (s, 1H, -OH), δ ~8.5 (s, 2H, triazole C-H), δ ~7.0-7.5 (m, 4H, Ar-H) |
| IR (cm⁻¹) | ~3400-3200 (O-H stretch), ~3100 (Ar C-H stretch), ~1600, 1500 (C=N, C=C stretch) |
Predicted Characterization of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
Disclaimer: The following spectroscopic data are predicted based on the chemical structure and analysis of similar compounds. Experimental verification is required.
| Technique | Predicted Data | Rationale |
|---|---|---|
| Appearance | White to off-white solid | |
| Molecular Formula | C₁₀H₉N₃O₃ | |
| Molecular Weight | 219.20 g/mol | |
| ¹H NMR (DMSO-d₆) | δ ~13.0 (br s, 1H, -COOH), δ ~8.6 (s, 2H, triazole C-H), δ ~7.1-7.6 (m, 4H, Ar-H), δ ~4.8 (s, 2H, -O-CH₂-) | The acidic proton is broad and downfield. The two equivalent triazole protons will appear as a sharp singlet. The four aromatic protons will show a complex multiplet pattern. The methylene protons adjacent to the oxygen will be a singlet. |
| ¹³C NMR (DMSO-d₆) | δ ~170.0 (C=O), δ ~155.0 (Ar C-O), δ ~145.0 (Triazole C-H), δ ~130.0, 128.0, 122.0, 115.0 (Ar-C), δ ~65.0 (-O-CH₂-) | The carbonyl carbon is significantly downfield. Aromatic and triazole carbons appear in the typical 110-160 ppm range. The aliphatic methylene carbon is the most upfield signal. |
| FT-IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H of COOH), ~3100 (Ar C-H), ~1720 (strong, C=O), ~1600, 1500 (C=N, C=C), ~1250 (C-O stretch) | The carboxylic acid O-H stretch is characteristically broad. The carbonyl (C=O) stretch is a strong, sharp peak. |
| Mass Spec. (ESI-) | m/z: 218.05 [M-H]⁻ | In negative ion mode, the molecule will readily lose the acidic proton to give the [M-H]⁻ ion. |
Potential Applications and Future Outlook
Given the extensive biological activities associated with the 1,2,4-triazole nucleus, [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid represents a promising candidate for biological screening. [5]The presence of the carboxylic acid functionality opens avenues for its use as a lead compound for the development of new therapeutic agents. Future research could focus on:
-
Antimicrobial and Antifungal Screening: Evaluating its efficacy against a panel of pathogenic bacteria and fungi.
-
Anticancer Activity: Assessing its cytotoxic effects on various cancer cell lines.
-
Derivative Synthesis: Utilizing the carboxylic acid group to synthesize a library of amide or ester derivatives to explore structure-activity relationships (SAR).
-
Computational Studies: Performing molecular docking studies to identify potential biological targets.
References
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). IOP Conference Series: Materials Science and Engineering. [Link]
-
Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). Biointerface Research in Applied Chemistry. [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings. [Link]
-
2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. (2018). Molbank. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (2021). European Journal of Medicinal Chemistry. [Link]
-
1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2017). ResearchGate. [Link]
-
2-(4H-1,2,4-Triazol-4-yl)phenol. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. (2018). International Research Journal of Pharmacy. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). Pharmaceuticals. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). ResearchGate. [Link]
- Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. (1990).
-
Synthesis, physical and chemical properties of 2-((4-R-3-(morfolinomethylen)-4H-1,2,4-triazole-5-yl)thio)acetic acid salts. (2019). Pharmacia. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy. [Link]
-
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. (2022). Molbank. [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4H-1,2,4-Triazol-4-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
